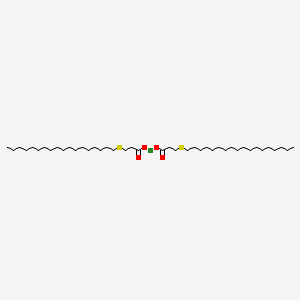
Ytterbium citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium citrate is a chemical compound that combines the rare earth element ytterbium with citric acid. Ytterbium, represented by the symbol Yb and atomic number 70, is a lanthanide known for its unique properties and applications in various fields Citric acid, on the other hand, is a weak organic acid commonly found in citrus fruits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ytterbium citrate can be synthesized through a reaction between ytterbium oxide (Yb2O3) and citric acid in an aqueous solution. The reaction typically involves dissolving ytterbium oxide in a solution of citric acid, followed by heating and stirring to ensure complete dissolution and reaction. The resulting solution is then evaporated to obtain this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to separate and purify this compound from other by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ytterbium citrate undergoes various chemical reactions, including:
Oxidation: Ytterbium can react with oxygen to form ytterbium oxide.
Reduction: Ytterbium compounds can be reduced to lower oxidation states.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield ytterbium oxide, while substitution reactions can produce various ytterbium complexes with different ligands .
Applications De Recherche Scientifique
Ytterbium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving cellular processes and as a tracer in biological systems.
Medicine: Investigated for potential therapeutic applications, including its use in radiotherapy and imaging.
Industry: Utilized in the production of advanced materials, such as specialized glasses and ceramics.
Mécanisme D'action
The mechanism of action of ytterbium citrate involves its interaction with molecular targets and pathways. In biological systems, ytterbium ions can bind to specific proteins and enzymes, affecting their activity and function. The citrate component may facilitate the transport and uptake of ytterbium ions into cells, enhancing their bioavailability and effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ytterbium citrate can be compared with other ytterbium compounds, such as:
Ytterbium oxide (Yb2O3): Used in similar applications but lacks the citrate component.
Ytterbium chloride (YbCl3): Another common ytterbium compound with different chemical properties and uses.
Ytterbium nitrate (Yb(NO3)3): Similar in terms of ytterbium content but with nitrate as the ligand.
Uniqueness
This compound’s uniqueness lies in its combination of ytterbium and citric acid, which imparts specific properties and applications not found in other ytterbium compounds. The citrate ligand enhances the solubility and bioavailability of ytterbium, making it more suitable for certain biological and medical applications .
Propriétés
Numéro CAS |
38710-43-9 |
|---|---|
Formule moléculaire |
C6H5O7Yb |
Poids moléculaire |
362.14 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;ytterbium(3+) |
InChI |
InChI=1S/C6H8O7.Yb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clé InChI |
RBBYMRAJDRINTJ-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



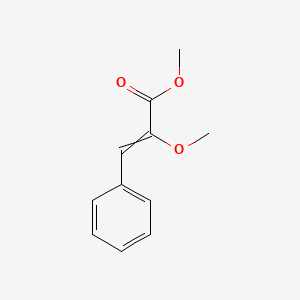

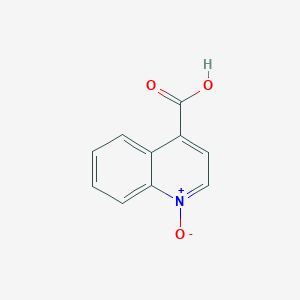

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
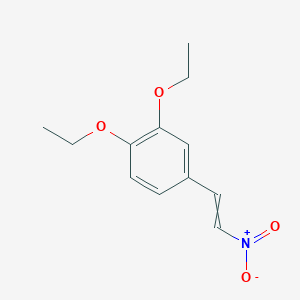
![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
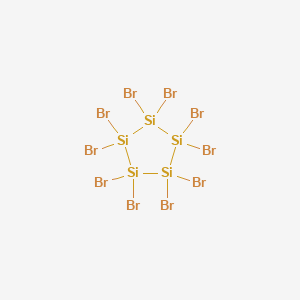
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)

